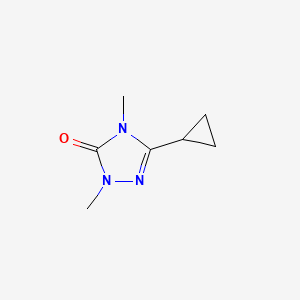

3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

5-cyclopropyl-2,4-dimethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-9-6(5-3-4-5)8-10(2)7(9)11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOVMNIIOOASMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylamine with a suitable diazotizing agent, followed by cyclization with a hydrazine derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The triazole ring undergoes alkylation and acylation at nitrogen atoms due to its nucleophilic character. Key reactions include:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane forms acylated products. For example, acetylation with acetic anhydride under reflux produces 1-acetyl derivatives .

Example Reaction Pathway

Oxidation and Reduction

The compound’s stability under redox conditions allows for selective modifications:

-

Oxidation : Reacts with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane to form N-oxides or hydroxylated derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bond, yielding dihydrotriazoles.

Reaction Conditions Table

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 25°C, 4 h | N-Oxide derivative | 75–85% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 50°C | 4,5-Dihydrotriazole | 90% |

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitutions, particularly at the C-3 position:

-

Cyclopropyl Group Replacement : Reacts with amines (e.g., aniline) in ethanol under reflux to form 3-aryl/alkylamino derivatives .

-

Halogenation : Chlorination with SOCl₂ yields 3-chloro intermediates, which further react with nucleophiles.

Mechanistic Insight

The cyclopropyl group’s steric and electronic effects direct regioselectivity during substitution. For instance, reactions with phenyl isocyanate form urea-linked hybrids:

Cyclization and Ring-Opening

The compound serves as a precursor for heterocyclic expansions:

-

Triazoloquinazoline Formation : Acid-catalyzed cyclization with carbonyl compounds (e.g., benzaldehyde) generates fused triazoloquinazoline systems .

-

Ring-Opening : Hydrolysis under acidic conditions (HCl/H₂O) cleaves the triazole ring, producing hydrazine derivatives.

Key Data

-

Hydrolysis Product : Hydrazine-carboxamide (confirmed via NMR and LC-MS).

Metal Chelation and Coordination

The triazole’s nitrogen atoms coordinate with transition metals, enabling applications in catalysis:

-

Cu(II) Complexation : Forms stable complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis and ESR spectroscopy .

-

Fe(III) Interaction : Exhibits moderate chelation activity (IC₅₀ = 28 µM) in ferrozine assays, suggesting antioxidant potential .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions introduce aryl/alkenyl groups:

-

Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to afford biaryl derivatives.

-

Heck Reaction : Alkenylation with styrenes forms conjugated triazole-alkene hybrids.

Scientific Research Applications

3-Cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a 1,2,4-triazole compound, a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These triazoles are known for diverse biological activities, including antibacterial and antifungal properties, making them applicable in medicinal chemistry .

Basic Information

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 153.18 g/mol

- CAS Number : 2202327-54-4

Applications in Medicinal Chemistry

This compound is utilized as a precursor in synthesizing derivatives with pharmacological activity because its structural features facilitate interactions with biological targets. Research indicates that these compounds may inhibit certain enzymes or modulate receptor activity through competitive inhibition or allosteric modulation, making them useful in developing new therapeutic agents.

Antistaphylococcal Activity

Triazole derivatives, including those structurally related to this compound, exhibit antibacterial activity against Staphylococcus aureus .

- Cycloalkyl-substituted compounds have shown high antibacterial effects, with some having MICs (minimum inhibitory concentrations) in the range of 10.1–438.0 μM and MBCs (minimum bactericidal concentrations) of 20.2–438.0 μM .

- Specific compounds, such as 2.17 and 2.18 , have shown the highest antistaphylococcal activity, with MICs of 10.1–10.6 μM and MBCs of 20.2–21.2 μM, closely approaching the effect of the reference drug "Ciprofloxacin" .

- The introduction of a cyclopropane fragment at the third position of the triazole fragment in 2-(1H-1,2,4-triazol-5-yl)aniline leads to antibacterial effects against S. aureus .

ESKAPE Pathogens

Mechanism of Action

The mechanism by which 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. However, aryl substituents (e.g., phenyl or nitrobenzylidene) enhance π-π stacking and electronic effects, lowering pKa values due to electron-withdrawing properties .

- Methyl vs. Acetyl Groups : Methyl substituents at positions 1 and 4 increase lipophilicity, whereas acetyl groups (e.g., in 4-acetyl derivatives) may enhance hydrogen-bonding capacity and solubility .

Biological Activity

3-Cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclopropyl group and two methyl groups on the triazole ring. Its synthesis often involves reactions with hydrazines and carbonyl compounds, leading to various derivatives that exhibit significant pharmacological properties.

- Molecular Formula : C₉H₁₂N₄O

- Molecular Weight : 168.21 g/mol

- Structure : The compound features a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound and its derivatives can exhibit various biological activities:

Antimicrobial Activity

Triazoles are well-known for their antifungal and antibacterial properties . Compounds within this class have been shown to inhibit the growth of several pathogenic microorganisms. For instance, derivatives of triazoles have been evaluated for their activity against fungal strains such as Candida and Aspergillus species.

Anticancer Activity

Preliminary studies suggest that some derivatives of this compound may possess cytotoxic effects against cancer cell lines. A study evaluated similar triazole derivatives against human tumor cell lines (RKO, PC-3, HeLa) and found IC₅₀ values ranging from 49.79 µM to 113.70 µM, indicating potential for further exploration in cancer therapy .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-Cyclopropyl Derivative | RKO | 60.70 |

| 3-Cyclopropyl Derivative | PC-3 | 49.79 |

| 3-Cyclopropyl Derivative | HeLa | 78.72 |

Enzyme Inhibition

The mechanism of action for triazole compounds often involves inhibition of specific enzymes or modulation of receptor activity. These compounds may act through competitive inhibition or allosteric modulation of enzymes critical for cellular metabolism or signaling pathways.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Reaction with Hydrazines : Utilizing appropriate hydrazines with carbonyl compounds in the presence of acid catalysts.

- Oxidation Reactions : Employing dichloromethane as a solvent and using oxidizing agents like 3-chloroperoxybenzoic acid.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

Q & A

Q. What are the common synthetic routes for 3-cyclopropyl-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

The compound is synthesized via Schiff base formation. The core triazolone structure is prepared by reacting 3-cyclopropyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aldehydes (e.g., 4-nitrofuran-2-carboxaldehyde) under reflux in ethanol, followed by acetylation using acetic anhydride to introduce the methyl group at position 1. Characterization is performed via IR, NMR, and elemental analysis to confirm structural integrity . Similar derivatives are synthesized using triethylamine as a base and non-aqueous solvents to control reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH/OH stretches) using B3LYP/6-311G(d,p)-calculated frequencies adjusted by scaling factors .

- NMR Spectroscopy : ¹H and ¹³C NMR chemical shifts are computed via the GIAO method (Gaussian 09W) and validated against experimental data. Discrepancies >0.5 ppm warrant conformational reanalysis .

- UV-Vis : Electronic transitions (e.g., π→π*, n→π*) are modeled using TD-DFT in ethanol solvent .

Q. What biological activities are reported for triazol-5-one derivatives?

Derivatives exhibit antioxidant, antitumor, and antifungal activities. Antioxidant potential is assessed via DPPH/ABTS radical scavenging assays (IC₅₀ values compared to ascorbic acid) . Antitumor activity is screened against cell lines (e.g., MCF-7) using MTT assays, with substituents like nitro groups enhancing efficacy .

Q. How does solubility impact experimental design for this compound?

Due to low aqueous solubility, non-aqueous solvents (isopropyl alcohol, acetonitrile) are used for reactions and titrations. Potentiometric pKa determination requires tetrabutylammonium hydroxide (TBAH) in anhydrous conditions to avoid hydrolysis .

Q. How is the acidity of triazol-5-one derivatives quantified?

Acidity constants (pKa) are measured via potentiometric titration in solvents like DMF or tert-butyl alcohol. Half-neutralization potentials are plotted against TBAH volume, with regression analysis (SigmaPlot) to calculate pKa values (~3.5–5.0 for triazolones) .

Advanced Research Questions

Q. What computational methods optimize the electronic and geometric properties of this compound?

Density Functional Theory (B3LYP) and Hartree-Fock (HF) methods with 6-311G(d,p) basis sets are used for geometry optimization. HOMO-LUMO energies, dipole moments, and Mulliken charges predict reactivity. Thermodynamic parameters (ΔH, ΔG) are derived from vibrational frequencies .

Q. How are discrepancies between theoretical and experimental NMR/IR data resolved?

Deviations arise from solvent effects (gas-phase vs. ethanol) and basis set limitations. For NMR, linear regression (δ_exp = a + b·δ_calc) corrects systematic errors. IR scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental anharmonic vibrations .

Q. How do substituents influence structure-activity relationships (SAR)?

Electron-withdrawing groups (e.g., nitro, acetyl) enhance antioxidant activity by stabilizing radical intermediates. Cyclopropyl rings increase steric hindrance, reducing metabolic degradation but limiting solubility. Substituent positioning (para vs. meta) alters electronic delocalization, affecting bioactivity .

Q. What methodologies assess thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) coupled with FTIR-MS identifies gaseous decomposition products (e.g., CO₂, NOₓ). ReaxFF molecular dynamics simulate bond cleavage sequences, revealing activation energies (~150–200 kJ/mol) for nitro group fragmentation .

Q. Can this compound be applied in analytical chemistry?

Derivatives like 3-ethyl-4-(p-chlorobenzylidenamino)-triazol-5-one act as precipitants for chromium speciation. Coprecipitation at pH 4–6 selectively isolates Cr(III), with UV-Vis quantification at 540 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.